molecular formula C6H14ClNO4 B192524 Azepane-3,4,5,6-tetrol;hydrochloride CAS No. 178964-40-4

Azepane-3,4,5,6-tetrol;hydrochloride

Cat. No.: B192524
CAS No.: 178964-40-4
M. Wt: 199.63 g/mol
InChI Key: UJBGXSDFDJMWFZ-MVNLRXSJSA-N
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Description

Azepane-3,4,5,6-tetrol;hydrochloride is a synthetic derivative of the naturally occurring alkaloid azepane. It is a white crystalline solid that is soluble in water and ethanol. This compound has a wide range of applications, from medical research to industrial chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azepane-3,4,5,6-tetrol;hydrochloride can be synthesized through various methodsThe final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Azepane-3,4,5,6-tetrol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Azepane-3,4,5,6-tetrol;hydrochloride has diverse applications in scientific research due to its unique chemical structure and biological activity. Some of its key applications include:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Acts as a DNA binding reagent, making it useful in genetic and molecular biology research.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antidiabetic activities.

    Industry: Employed in the synthesis of pharmaceuticals and other industrial chemicals.

Mechanism of Action

Azepane-3,4,5,6-tetrol;hydrochloride can be compared with other similar compounds such as azepane, oxepane, silepane, phosphepane, and thiepane . These compounds share a similar seven-membered ring structure but differ in their functional groups and chemical properties. This compound is unique due to its multiple hydroxyl groups and hydrochloride salt form, which confer distinct chemical reactivity and biological activity .

Comparison with Similar Compounds

  • Azepane
  • Oxepane
  • Silepane
  • Phosphepane
  • Thiepane

Properties

CAS No.

178964-40-4

Molecular Formula

C6H14ClNO4

Molecular Weight

199.63 g/mol

IUPAC Name

(3R,4R,5R,6R)-azepane-3,4,5,6-tetrol;hydrochloride

InChI

InChI=1S/C6H13NO4.ClH/c8-3-1-7-2-4(9)6(11)5(3)10;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1

InChI Key

UJBGXSDFDJMWFZ-MVNLRXSJSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@H](CN1)O)O)O)O.Cl

SMILES

C1C(C(C(C(CN1)O)O)O)O.Cl

Canonical SMILES

C1C(C(C(C(CN1)O)O)O)O.Cl

Origin of Product

United States

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